Oxeladin

Vue d'ensemble

Description

L'oxeladine est un antitussif non narcotique principalement utilisé comme antitussif. Il est connu sous divers noms commerciaux tels que Tussoril, Paxeladine et Tuscalman. Contrairement aux dérivés de l'opium, l'oxeladine ne présente pas de risque de dépendance ou d'addiction, ce qui en fait une alternative plus sûre pour le traitement de la toux de diverses étiologies .

Méthodes De Préparation

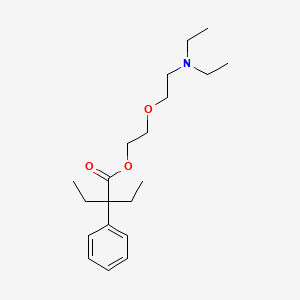

La synthèse de l'oxeladine implique l'estérification du 2-(2-diéthylaminoéthoxy)éthanol avec l'acide 2-éthyl-2-phénylbutanoïque. La réaction se produit généralement en milieu acide, en utilisant un catalyseur tel que l'acide sulfurique pour faciliter le processus d'estérification . Les méthodes de production industrielle peuvent impliquer des réacteurs à écoulement continu pour optimiser le rendement et la pureté.

Analyse Des Réactions Chimiques

L'oxeladine subit plusieurs types de réactions chimiques, notamment :

Oxydation : L'oxeladine peut être oxydée pour former divers métabolites.

Réduction : Les réactions de réduction peuvent modifier le groupe ester, le convertissant potentiellement en alcool.

Applications de la recherche scientifique

L'oxeladine a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle dans des études d'estérification et de réactions d'amine.

Biologie : Étudié pour ses effets sur le système nerveux central et ses propriétés neuroprotectrices potentielles.

Médecine : Principalement utilisé comme antitussif, il est également étudié pour son utilisation potentielle dans le traitement d'autres affections respiratoires.

Industrie : Utilisé dans la formulation de sirops contre la toux et de comprimés

Mécanisme d'action

L'oxeladine exerce ses effets en ciblant le système nerveux central pour inhiber le réflexe de la toux. Il agit sur le centre bulbaire du cerveau, qui est responsable du contrôle du réflexe de la toux. Cette action sélective permet de supprimer la toux sans provoquer de dépression respiratoire ni d'autres effets secondaires couramment associés aux antitussifs narcotiques .

Applications De Recherche Scientifique

Medical Applications

Oxeladin is primarily recognized for its effectiveness as a cough suppressant. Its mechanism involves acting on the central nervous system to inhibit the cough reflex by targeting the bulbar center in the brain. This selectivity allows it to suppress cough without causing the respiratory depression commonly associated with narcotic antitussives .

Therapeutic Indications

- Cough Suppression : Used for non-productive coughs due to various etiologies.

- Respiratory Conditions : Investigated for potential use in treating chronic bronchitis and other respiratory tract infections .

Safety Profile

This compound is noted for its favorable safety profile compared to traditional opioid-based cough suppressants. It does not induce sedation or respiratory depression, making it suitable for patients of all ages, including those with heart conditions .

Biological Research Applications

Emerging studies have explored this compound's potential beyond cough suppression, particularly its anti-cancer properties.

Anti-Tumor Effects

Recent research indicates that this compound may exert anti-tumor effects in glioblastoma, an aggressive brain tumor. High-throughput screening identified this compound as a candidate that inhibits glioblastoma cell growth through the suppression of STAT3 transcriptional activity, which is crucial for tumor survival and proliferation .

Neuroprotective Properties

This compound has been investigated for its neuroprotective effects, particularly in stroke models. Studies show that it increases levels of mature brain-derived neurotrophic factor (BDNF) in the cerebral cortex after administration, suggesting potential benefits in neurodegenerative conditions .

Chemical Research Applications

In chemistry, this compound serves as a model compound in various studies due to its unique structural properties.

Mechanistic Studies

This compound is utilized in studies related to esterification and amine reactions, providing insights into reaction mechanisms and compound interactions.

Comparative Data Table

The following table summarizes key applications and findings related to this compound:

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Medical | Cough suppressant | Effective for non-productive coughs; safe for all ages |

| Biological | Anti-tumor agent in glioblastoma | Inhibits tumor growth via STAT3 suppression |

| Neuroprotective effects | Increases mature BDNF levels post-stroke | |

| Chemical | Model compound for mechanistic studies | Used in esterification and amine reaction studies |

Glioblastoma Treatment

A study conducted on glioblastoma cell lines demonstrated that this compound inhibited cell growth significantly when administered intraperitoneally in a xenograft mouse model. The treatment showed no significant adverse effects, highlighting its potential as a therapeutic candidate for cancer treatment .

Stroke Recovery

In a stroke recovery model, this compound administration resulted in increased BDNF levels at multiple time points post-treatment, indicating its potential role in enhancing recovery processes following cerebral ischemia .

Mécanisme D'action

Oxeladin exerts its effects by targeting the central nervous system to inhibit the cough reflex. It acts on the bulbar center of the brain, which is responsible for controlling the cough reflex. This selective action helps to suppress cough without causing respiratory depression or other side effects commonly associated with narcotic antitussives .

Comparaison Avec Des Composés Similaires

L'oxeladine est unique dans sa classe en raison de sa nature non narcotique et de l'absence de risque de dépendance. Des composés similaires comprennent :

Codéine : Un antitussif narcotique avec un risque de dépendance et d'effets secondaires tels que la dépression respiratoire.

Dextrométhorphane : Un autre antitussif non narcotique, mais avec des propriétés pharmacologiques différentes et un potentiel d'abus à fortes doses.

Butamirate : Un antitussif non narcotique avec un mécanisme d'action similaire mais une structure chimique différente .

L'oxeladine se démarque par son profil de sécurité élevé et son efficacité dans le traitement de divers types de toux sans risque d'addiction.

Activité Biologique

Oxeladin, specifically in its citrate form, is a synthetic compound recognized primarily for its antitussive (cough suppressant) properties. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic applications, and emerging research findings.

This compound citrate is classified under the phenylpropane group of organic compounds, with a molecular weight of approximately 527.611 g/mol . Its chemical formula is . Unlike traditional antitussives derived from opium, this compound presents a lower risk of addiction and side effects associated with opioids, such as sedation and respiratory depression .

The primary mechanism by which this compound exerts its antitussive effects involves the central suppression of the cough reflex at the bulbar center in the brain. This selectivity allows it to effectively manage various types of cough without inducing sedation, making it suitable for use across different patient demographics, including those with heart conditions .

Therapeutic Applications

This compound citrate is primarily indicated for the treatment of non-productive coughs , particularly those associated with respiratory tract infections and chronic bronchitis . Its safety profile allows for administration in pediatric populations over four months old, as well as in adults with cardiovascular issues .

Table 1: Therapeutic Indications and Dosage

| Indication | Dosage Form | Recommended Dosage |

|---|---|---|

| Non-productive cough | Syrups/Tablets | 10-20 mg three times daily |

| Pediatric use | Syrups | 5-10 mg three times daily |

Emerging Research Findings

Recent studies have begun to explore additional biological activities of this compound beyond its antitussive properties. Notably, research indicates potential anticancer effects, particularly against glioblastoma (GBM), an aggressive brain tumor known for its resistance to conventional therapies.

Case Study: Antitumor Activity

A study conducted on GBM cell lines (LN229, U87, T98G) demonstrated that this compound inhibited tumor growth by suppressing STAT3 transcriptional activity , which is crucial for tumor survival . The study revealed that:

- This compound treatment led to down-regulation of cyclin D1 and survivin.

- Significant inhibition of RRAD-associated signaling cascades was observed.

- In vivo experiments showed marked suppression of tumor growth in a glioblastoma xenograft mouse model without significant adverse effects.

This suggests that this compound may serve as a novel therapeutic candidate for GBM treatment .

Safety Profile and Side Effects

While this compound is generally well-tolerated, some adverse effects have been reported. These include:

- Gastrointestinal disorders (nausea, diarrhea)

- Rare cases of hypersensitivity reactions

- Insomnia or hallucinations in children

Table 2: Reported Adverse Effects

| Adverse Effect | Frequency |

|---|---|

| Gastrointestinal disorders | Common |

| Hypersensitivity reactions | Rare |

| Insomnia | Very Rare |

| Hallucinations in children | Very Rare |

Propriétés

IUPAC Name |

2-[2-(diethylamino)ethoxy]ethyl 2-ethyl-2-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33NO3/c1-5-20(6-2,18-12-10-9-11-13-18)19(22)24-17-16-23-15-14-21(7-3)8-4/h9-13H,5-8,14-17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQADUMSPOQKAAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52432-72-1 (citrate) | |

| Record name | Oxeladin [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000468611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0048343 | |

| Record name | Oxeladin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

47.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660767 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

468-61-1 | |

| Record name | Oxeladin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=468-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxeladin [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000468611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxeladin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04822 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxeladin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxeladin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXELADIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SNC1080T5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

< 25 °C | |

| Record name | Oxeladin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04822 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.